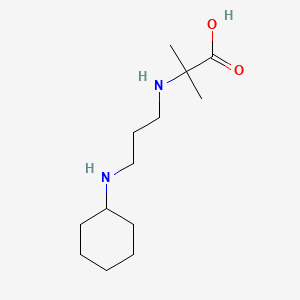
N-(3-(Cyclohexylamino)propyl)-2-methylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(Cyclohexylamino)propyl)-2-methylalanine: is an organic compound that features a cyclohexylamino group attached to a propyl chain, which is further connected to a 2-methylalanine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Cyclohexylamino)propyl)-2-methylalanine typically involves the following steps:
Formation of the Cyclohexylamino Group: Cyclohexylamine is reacted with a suitable alkylating agent, such as 3-bromopropylamine, to form N-(3-bromopropyl)cyclohexylamine.
Coupling with 2-Methylalanine: The N-(3-bromopropyl)cyclohexylamine is then coupled with 2-methylalanine under basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Alkylation: Using large reactors to facilitate the alkylation of cyclohexylamine with 3-bromopropylamine.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance the efficiency and yield of the coupling reaction with 2-methylalanine.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-(Cyclohexylamino)propyl)-2-methylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-substituted derivatives.
Applications De Recherche Scientifique
N-(3-(Cyclohexylamino)propyl)-2-methylalanine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of N-(3-(Cyclohexylamino)propyl)-2-methylalanine involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-(Cyclohexylamino)propyl)glycine
- N-(3-(Cyclohexylamino)propyl)alanine
- N-(3-(Cyclohexylamino)propyl)-2-aminobutyric acid
Uniqueness
N-(3-(Cyclohexylamino)propyl)-2-methylalanine is unique due to the presence of the 2-methylalanine moiety, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
90853-21-7 |
|---|---|
Formule moléculaire |
C13H26N2O2 |
Poids moléculaire |
242.36 g/mol |
Nom IUPAC |
2-[3-(cyclohexylamino)propylamino]-2-methylpropanoic acid |
InChI |
InChI=1S/C13H26N2O2/c1-13(2,12(16)17)15-10-6-9-14-11-7-4-3-5-8-11/h11,14-15H,3-10H2,1-2H3,(H,16,17) |
Clé InChI |
JQGTVEYFZOMTCD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)O)NCCCNC1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


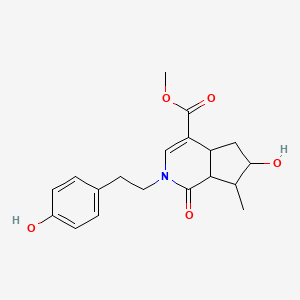

![[5-Acetyloxy-2-(1,3-dithian-2-yl)-6-oxo-2,3-dihydropyran-3-yl] acetate](/img/structure/B14362589.png)
![N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-6-methoxy-2-methylquinolin-4-amine](/img/structure/B14362591.png)

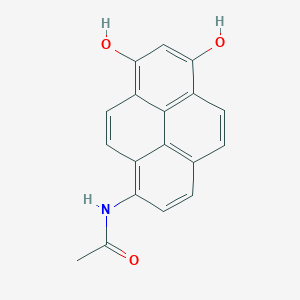
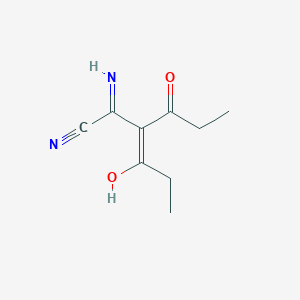
![3a-Methyl-1-oxo-3,3a-dihydro-1lambda~5~-naphtho[2,3-c][1,2]oxazole-4,9-dione](/img/structure/B14362620.png)
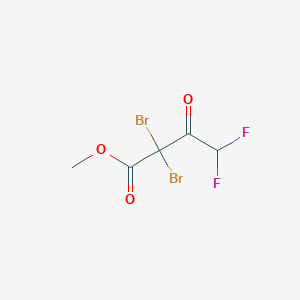
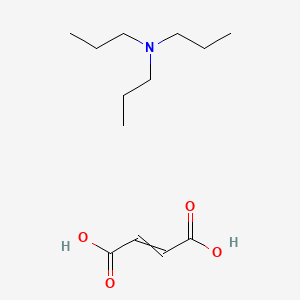
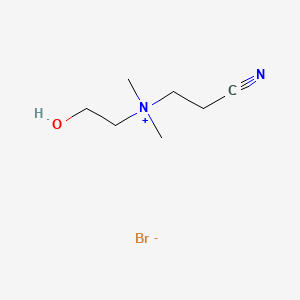
![8-Amino-4-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14362659.png)
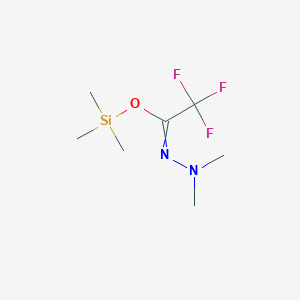
![8-(Phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14362675.png)
